
3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25ClN4O2S and its molecular weight is 396.93. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and structurally characterized to explore their potential as antagonists for various biological targets. For example, research has focused on the synthesis of molecules that could act as antagonists in the prevention of HIV-1 infection. The structural characterization of these compounds provides foundational knowledge for drug development targeting specific diseases such as HIV (Cheng De-ju, 2015).
Antimicrobial and Antifungal Activity
The compound's derivatives have been investigated for their antimicrobial and antifungal activities. A series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and shown to exhibit significant activity against a range of bacteria and fungi. These studies contribute to the development of new antimicrobial agents to combat resistant strains of microorganisms (S. Y. Hassan, 2013).
Carbonic Anhydrase Inhibition
Several studies have explored the compound's role as an inhibitor of human carbonic anhydrases, enzymes involved in various physiological processes including respiration and the regulation of pH. Pyrrolidinone-based chlorinated benzenesulfonamide derivatives were synthesized and tested for their inhibitory activity against different isozymes of carbonic anhydrase. These compounds showed low nanomolar affinity against cancer-related carbonic anhydrase IX, indicating potential for the development of selective inhibitors for therapeutic applications (Benas Balandis et al., 2020).
Anticancer Activity
Novel derivatives of this compound have been synthesized with potential anticancer activity. For example, new pyrazolofused pyridines and related compounds were evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. These studies aim to identify compounds with significant anticancer properties for further development and clinical testing (J. Sławiński et al., 2012).
Oxidation and Reductive Catalysis
Research has also focused on the application of compounds containing the benzenesulfonamide moiety in oxidation and reductive catalysis. These compounds have been used as catalysts or reactants in various chemical transformations, demonstrating the versatility of benzenesulfonamide derivatives in facilitating organic reactions. For instance, the oxidation of hydrocarbons by aqueous platinum salts has been studied, highlighting the selectivity and efficiency of these processes (J. Labinger et al., 1993).
properties
IUPAC Name |
3-chloro-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O2S/c1-21-9-11-23(12-10-21)18(17-7-4-8-22(17)2)14-20-26(24,25)16-6-3-5-15(19)13-16/h3-8,13,18,20H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHBLZPFLTBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

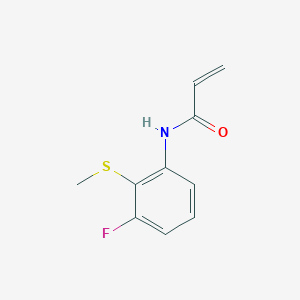
![2-[3-(Chloromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2726827.png)
![N-allyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2726828.png)
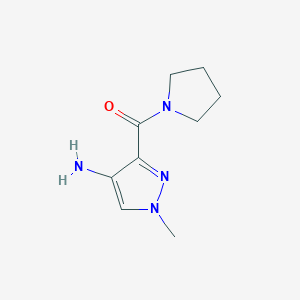
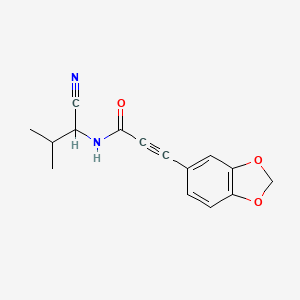
![1-(2-Fluorophenyl)-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2726831.png)
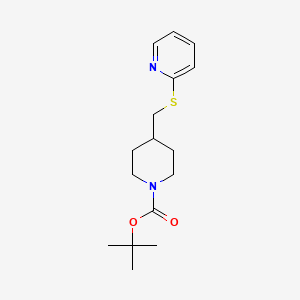
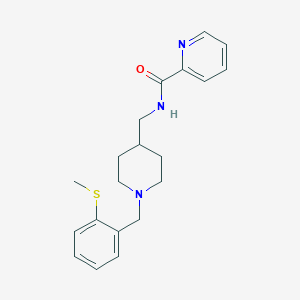
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2726836.png)
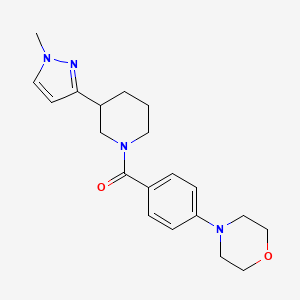
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2726841.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2726844.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2726847.png)